Product packaging for 3-(3-Fluoro-2-nitrophenyl)thiazolidine(Cat. No.:CAS No. 1707604-78-1)

3-(3-Fluoro-2-nitrophenyl)thiazolidine

カタログ番号: B1408003
CAS番号: 1707604-78-1
分子量: 228.25 g/mol
InChIキー: HYHCWRQDOIQXRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-(3-Fluoro-2-nitrophenyl)thiazolidine is a thiazolidine derivative featuring a five-membered heterocyclic ring containing nitrogen and sulfur atoms, substituted with a 3-fluoro-2-nitrophenyl group. The fluorine and nitro substituents on the aromatic ring are electron-withdrawing groups, likely influencing the compound’s electronic properties, solubility, and metabolic stability. This compound is cataloged under CAS number 1707604-78-1 and has synonyms such as AKOS027448696 and ZINC169725318 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2O2S B1408003 3-(3-Fluoro-2-nitrophenyl)thiazolidine CAS No. 1707604-78-1

特性

IUPAC Name

3-(3-fluoro-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCWRQDOIQXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of Thiazolidine-2,4-dione Core

The synthesis of the thiazolidine-2,4-dione core is a crucial step in preparing thiazolidine derivatives. This can be achieved by reacting chloroacetic acid with thiourea in the presence of hydrochloric acid.

Conventional Heating Method:

  • Materials:
    • Chloroacetic acid (1.89 g, 20 mmol)
    • Thiourea (1.52 g, 20 mmol)
    • Water (5 mL)
    • Concentrated HCl (6 mL)
  • Procedure:
    • Mix chloroacetic acid in water and add it to thiourea in a three-necked round-bottom flask.
    • Stir until a white precipitate forms.
    • Add concentrated HCl slowly.
    • Heat at 100–110 °C for 10–12 hours.
    • Cool, filter, and wash with water to remove HCl traces.
    • Purify by recrystallization from ethanol.

Analysis of Preparation Methods

Method Conditions Yield Purification
Conventional Heating 100–110 °C, 10–12 hours Variable Recrystallization from ethanol
Knoevenagel Condensation 110–120 °C, 5–6 hours Variable Recrystallization from ethanol

Research Findings and Challenges

The synthesis of thiazolidine derivatives often involves challenges related to reaction conditions and yields. The choice of solvent and catalyst can significantly affect the outcome of the reaction. For instance, using a microwave irradiation method can reduce reaction times and potentially improve yields compared to conventional heating methods.

化学反応の分析

Types of Reactions

3-(3-Fluoro-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry

3-(3-Fluoro-2-nitrophenyl)thiazolidine has been explored for its potential therapeutic properties. The thiazolidine ring is known for its role in the development of antidiabetic agents, particularly thiazolidinediones, which are used to improve insulin sensitivity.

  • Antidiabetic Activity: Research indicates that thiazolidine derivatives can exhibit significant hypoglycemic effects. For instance, studies have shown that certain thiazolidine compounds improve glucose metabolism and reduce blood sugar levels in diabetic models .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial in developing therapies for conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

  • Biochemical Evaluation: In vitro studies have demonstrated that thiazolidine derivatives can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound exhibits various biological activities:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders, potentially leading to new therapeutic strategies against obesity and diabetes .
  • Anticancer Activity: Preliminary studies indicate that thiazolidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study 1: Antidiabetic Effects

A study investigated the effects of various thiazolidine derivatives on blood glucose levels in hyperglycemic rats. The results indicated that certain compounds significantly lowered blood glucose levels compared to standard treatments like rosiglitazone, demonstrating the potential of these compounds in diabetes management .

Case Study 2: Antioxidant Activity

In a biochemical analysis, several thiazolidine derivatives were tested for their antioxidant capacity using DPPH radical scavenging assays. Results showed that these compounds effectively reduced oxidative stress markers in cell cultures, suggesting their potential use in treating oxidative stress-related diseases .

作用機序

The mechanism of action of 3-(3-Fluoro-2-nitrophenyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of the fluoro and nitro groups enhances its reactivity and binding affinity to specific targets .

類似化合物との比較

3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione (CAS 1025736-70-2)

  • Structural Differences: This derivative contains a thiazolidine-2,4-dione core (two ketone groups at positions 2 and 4) instead of a simple thiazolidine ring. The 4-fluorophenyl and 3-nitroanilino substituents create distinct electronic and steric profiles compared to the 3-fluoro-2-nitrophenyl group in the target compound .
  • Biological Relevance: Thiazolidine-2,4-diones are pharmacologically privileged structures, exemplified by antidiabetic drugs like pioglitazone.

Thiophene–Thiazolidine Hybrids

  • Structural Differences: These hybrids integrate a thiophene ring (a sulfur-containing five-membered aromatic system) with the thiazolidine scaffold. For example, cruzain inhibitors such as thiophen-2-iminothiazolidine derivatives exhibit IC50 values of ~2.4 µM against Trypanosoma cruzi .
  • Activity Comparison : The absence of a thiophene moiety in 3-(3-Fluoro-2-nitrophenyl)thiazolidine may reduce antiparasitic activity, as thiophene enhances π-π stacking with enzyme active sites .

Penicillin-G Derivatives

  • Structural Differences : Penicillins contain a β-lactam fused to a thiazolidine ring. Oxidation of the thiazolidine sulfur to a sulfoxide (as in penicillin-G-sulfoxide) drastically reduces antibiotic activity due to conformational changes in the ring .
  • Functional Insight: The unoxidized thiazolidine sulfur in this compound may preserve reactivity in biological systems, unlike sulfoxide derivatives .

Pharmacological and Biochemical Comparisons

CysK Inhibitors

  • Example: 3-((Z)-5-(4-Fluorobenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid (IC50 = 19 nM) .
  • Key Differences: The presence of a benzylidene group and a carboxylic acid moiety in the CysK inhibitor enhances binding via electrostatic interactions.

Cysteine-Releasing Thiazolidines

  • Example : 2-Methylthiazolidine-2,4-dicarboxylic acid (cysteine–pyruvate condensate) .
  • Functional Contrast : While this compound could theoretically release cysteine intracellularly, the electron-withdrawing nitro group may slow hydrolysis compared to alkyl-substituted derivatives .

生物活性

3-(3-Fluoro-2-nitrophenyl)thiazolidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which contains both sulfur and nitrogen atoms, along with a 3-fluoro-2-nitrophenyl substituent. The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Modulation : The compound can interact with various enzymes, influencing their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Microbial Growth Inhibition : Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through intrinsic and extrinsic pathways, thereby reducing cell viability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. For instance:

  • Leukemia Cells (CCRF-CEM) : Exhibited an IC50 value of approximately 13.4 µM, indicating effective cytotoxicity.
  • Non-Small Cell Lung Cancer (NCI-H522) : Showed a growth inhibition percentage (GP%) of 54.32% at specific concentrations.

Case Study : A study involving hybrid molecules containing thiazolidine scaffolds reported that derivatives similar to this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 5.02 µM to 15.24 µM .

Research Findings

Recent studies have explored the potential of thiazolidine derivatives in drug design:

  • Hybrid Molecules : Research has indicated that combining thiazolidine with other pharmacophores enhances its anticancer activity. For example, hybrids with non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against various cancer types.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to targets such as topoisomerase II, which is crucial for DNA replication in cancer cells, thereby inhibiting their proliferation .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for 3-(3-Fluoro-2-nitrophenyl)thiazolidine?

  • Methodology :

  • Condensation reactions : Utilize intermediates like Meldrum’s acid for constructing the thiazolidine core, followed by nitro- and fluoro-substituted arylaldehyde coupling (e.g., 3-fluoro-2-nitrobenzaldehyde) under inert conditions .
  • Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) effectively isolates the product. Confirm purity via TLC and HPLC (>95%) .
  • Characterization : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to resolve substituent-specific shifts (e.g., fluorine coupling patterns, nitro group deshielding) and elemental analysis for stoichiometric validation .

Q. Which spectroscopic techniques are critical for structural elucidation of thiazolidine derivatives?

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for nitro/fluoro-substituted phenyl groups) and thiazolidine ring protons (δ 3.0–5.0 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -125 ppm for aromatic C-F) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and nitro/fluoro group orientations in crystalline forms .

Advanced Research Questions

Q. How can molecular docking and homology modeling predict target interactions for this compound?

  • Approach :

  • Homology modeling : Use MODELLER or SWISS-MODEL to generate 3D structures of targets (e.g., kinases) based on templates with >25% sequence similarity. Validate models using Ramachandran plots (≥95% residues in allowed regions) and clashscores (<5) .
  • Docking studies : Employ GOLD or AutoDock Vina to simulate ligand binding. Prioritize poses with strong hydrogen bonds (e.g., nitro group interactions with catalytic lysines) and low RMSD (<2.0 Å) .
  • Validation : Cross-check with mutagenesis (e.g., alanine scanning) to confirm critical binding residues .

Q. What strategies address potential pan-assay interference (PAIN) behavior in thiazolidine derivatives?

  • Mitigation :

  • Orthogonal assays : Combine enzymatic (e.g., SphK2 inhibition) and cell-based (e.g., apoptosis/proliferation) assays to rule out nonspecific effects .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding .
  • Counterscreens : Test against PAIN-associated targets (e.g., redox-sensitive enzymes) and assess thiol reactivity via glutathione trapping assays .

Q. How can in vivo efficacy and toxicity be evaluated for this compound in cancer models?

  • Protocol :

  • Xenograft models : Implant human cancer cells (e.g., U937 leukemia) into immunodeficient mice. Administer compound orally (50 mg/kg) or intraperitoneally (20–35 mg/kg) daily for 15–17 days. Measure tumor weight and calculate tumor growth inhibition (TGI) .
  • Toxicity profiling : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST for liver function) .
  • Mechanistic follow-up : Perform lipidomics (LC-MS) to track sphingosine-1-phosphate (S1P) levels and Western blotting for ERK/Akt pathway modulation .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Cell line variability : Compare results in multiple lines (e.g., U937 leukemia vs. JC breast cancer) to assess context-dependent effects .
  • Compound stability : Verify integrity in assay buffers (e.g., pH 7.4, 37°C) via HPLC and adjust formulations (e.g., DMSO/PEG mixtures) .
  • Dose optimization : Perform dose-response curves (IC₅₀ determination) to identify therapeutic windows and off-target effects at higher concentrations .

Methodological Best Practices

  • Data analysis : Use GraphPad Prism for nonlinear regression of dose-response data and ANOVA for in vivo comparisons .
  • Structural analogs : Compare with K145 (a thiazolidine-2,4-dione SphK2 inhibitor) to infer SAR for fluoro/nitro substitutions .
  • Dipole moment considerations : Compute DFT-based dipole moments (e.g., Gaussian 09) to correlate with membrane permeability or target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-2-nitrophenyl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-2-nitrophenyl)thiazolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。